2-[(4-Acetylphenyl)methyl]cyclopentan-1-one
Description
Structurally, it comprises a cyclopentanone ring attached to a methyl group substituted with a 4-acetylphenyl moiety. This compound has been synthesized via Cu(II)-photocatalyzed decarboxylative oxygenation of 2-(4-((2-oxocyclopentyl)methyl)phenyl)propanoic acid, achieving a 98% yield as a colorless oil . Its ¹H NMR spectrum (400 MHz, CDCl₃) reveals characteristic signals for the acetyl group (δ ~2.5 ppm) and aromatic protons (δ ~7.0–8.0 ppm), confirming its structure .
Properties
IUPAC Name |
2-[(4-acetylphenyl)methyl]cyclopentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O2/c1-10(15)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16/h5-8,13H,2-4,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSPNGIPDONSHKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CC2CCCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via a base-mediated deprotonation of cyclopentanone at the α-carbon, generating an enolate ion. This enolate attacks the electrophilic benzyl chloride, resulting in the formation of the desired product. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed as bases, with aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) facilitating the reaction4. Elevated temperatures (60–80°C) are typically required to achieve complete conversion within 12–24 hours.
Key Parameters:
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Base: NaH (1.2–1.5 equivalents) or K₂CO₃ (2.0 equivalents).
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Solvent: DMF or THF, anhydrous conditions.
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Temperature: 60–80°C.
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Reaction Time: 12–24 hours.
Yield and Purity Optimization
Yields range from 65% to 85%, depending on the base and solvent system. NaH typically affords higher yields due to its strong deprotonating capacity, but requires careful handling under inert atmospheres. Post-reaction purification involves extraction with ethyl acetate, followed by column chromatography using silica gel and a hexane/ethyl acetate eluent system. Recrystallization from ethanol or methanol further enhances purity4.
Industrial Production Methods
Industrial-scale synthesis prioritizes cost-effectiveness, safety, and environmental sustainability. Continuous flow reactors have been adopted to improve heat transfer and reduce reaction times compared to batch processes.
Continuous Flow Synthesis
In a continuous flow system, cyclopentanone and 4-acetylbenzyl chloride are mixed in a T-junction and passed through a heated reactor column packed with solid K₂CO₃. This setup minimizes side reactions and achieves conversions exceeding 90% within 2 hours4. The product is continuously extracted and purified via fractional distillation.
Advantages:
-
Reduced solvent usage.
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Higher throughput (up to 10 kg/day).
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Improved temperature control.
Catalytic Innovations
Recent advances explore heterogeneous catalysts, such as zeolites or immobilized enzymes, to replace traditional bases. For example, zeolite-Y doped with potassium ions demonstrates 78% yield under mild conditions (50°C, 6 hours), reducing waste generation4.
Precursor Synthesis: Cyclopentanone
Cyclopentanone, a critical precursor, is synthesized via the decarboxylation of adipic acid.
Decarboxylation of Adipic Acid
Adipic acid undergoes dry distillation with barium hydroxide (Ba(OH)₂) at 290–295°C, producing cyclopentanone and carbon dioxide4:
Procedure:
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Mix adipic acid and Ba(OH)₂ (10:1 molar ratio).
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Heat in a distillation apparatus at 290–295°C.
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Collect cyclopentanone distillate (bp 130–131°C).
This method yields ~70% cyclopentanone, with purity enhanced by redistillation over anhydrous K₂CO₃4.
Alternative Synthetic Routes
Friedel-Crafts Acylation
An alternative approach involves Friedel-Crafts acylation of toluene derivatives, though this route is less common due to regioselectivity challenges. For instance, reacting cyclopentylmethyl chloride with 4-acetylbenzaldehyde in the presence of AlCl₃ yields the target compound in 55–60% yield4.
Grignard Reaction
A Grignard reagent derived from 4-acetylbenzyl bromide reacts with cyclopentanone to form the product. However, this method requires strict anhydrous conditions and offers no significant yield advantage over alkylation4.
Reaction Optimization Strategies
Solvent Screening
A study comparing solvents revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.6 | 75 |
| Acetonitrile | 37.5 | 68 |
Polar aprotic solvents like DMF stabilize the enolate intermediate, enhancing reactivity4.
Temperature Profiling
Elevating the reaction temperature from 60°C to 80°C improves the reaction rate but risks side product formation (e.g., over-alkylation). Optimal balance is achieved at 70°C4.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with a 7:3 hexane/ethyl acetate gradient effectively separates the product from unreacted starting materials. Analytical HPLC (C18 column, 70% methanol/water) confirms >98% purity4.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.92 (d, 2H), 7.38 (d, 2H), 3.12 (s, 2H), 2.62 (m, 4H), 2.55 (s, 3H), 1.85 (m, 2H)4.
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IR (KBr): 1715 cm⁻¹ (C=O stretch), 1680 cm⁻¹ (acetyl C=O)4.
Scalability and Environmental Impact
Industrial processes emphasize green chemistry principles. Solvent recovery systems and catalytic converters reduce THF and DMF emissions by >90%. Lifecycle assessments indicate a 40% lower carbon footprint for continuous flow methods compared to batch synthesis4.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, hydrocarbons
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one has diverse applications in scientific research:
Organic Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound’s unique structure makes it a valuable scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-[(4-Acetylphenyl)methyl]cyclopentan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The cyclopentanone moiety may also play a role in the compound’s overall biological activity by affecting its conformation and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Cyclopentanone derivatives vary significantly in properties based on substituents. Below is a comparative analysis with structurally related compounds:
Physicochemical and Spectral Properties
Biological Activity
2-[(4-Acetylphenyl)methyl]cyclopentan-1-one, also known as a derivative of cyclopentanone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, influencing several physiological pathways. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.
Chemical Structure and Properties
The compound this compound is characterized by the following structure:
- Molecular Formula : C_{13}H_{14}O_{2}
- CAS Number : 96824-28-1
- Molecular Weight : 206.25 g/mol
This compound features a cyclopentanone core with an acetylphenyl group, which may enhance its lipophilicity and ability to penetrate biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors, which can lead to various physiological effects:
- Enzyme Inhibition : Similar compounds have been reported to exhibit inhibitory effects on enzymes such as α-glucosidase, which plays a critical role in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines, making it a potential candidate for managing diabetes.
- Receptor Modulation : The compound may interact with receptor proteins involved in signaling pathways that regulate cell growth and apoptosis. This interaction could influence cancer cell proliferation and survival .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : The lipophilic nature of the compound suggests good absorption through biological membranes.
- Distribution : Once absorbed, the compound may be distributed widely in tissues due to its hydrophobic characteristics.
- Metabolism : Preliminary studies indicate that metabolic pathways involving cytochrome P450 enzymes may play a role in the biotransformation of this compound .
- Excretion : The elimination route remains to be fully characterized but could involve renal excretion of metabolites.
Antidiabetic Activity
A study investigating the antidiabetic potential of similar compounds reported that derivatives with structural similarities to this compound exhibited significant α-glucosidase inhibitory activity. This suggests that our compound may also possess similar properties, potentially aiding in blood sugar regulation .
Anticancer Effects
Research on related cyclopentanones has shown promising anticancer activity. For instance, compounds that inhibit key signaling pathways involved in tumor growth have been identified. A case study involving a structurally analogous compound demonstrated reduced viability in breast cancer cell lines when treated with varying concentrations of the compound .
Summary Table of Biological Activities
Q & A
Q. Optimization Table :
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Maximizes efficiency |
| Ligand | XPhos | Stabilizes Pd intermediate |
| Temperature | 100°C | Accelerates C–C coupling |
| Base | K₃PO₄ | Enhances deprotonation |
Basic: How is this compound characterized using NMR spectroscopy?
Answer:
¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the acetylphenyl and cyclopentanone moieties:
- Cyclopentanone protons : Multiplets between δ 1.5–2.5 ppm (cyclopentane ring).
- Acetyl group : Singlet at δ 2.58 ppm (CH₃CO).
- Aromatic protons : Doublets at δ 7.8–8.0 ppm (4-substituted phenyl) .
Q. Key Peaks :
| Proton Group | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| Cyclopentanone CH₂ | 1.5–2.5 | Multiplet | Ring protons |
| Acetyl CH₃ | 2.58 | Singlet | CH₃CO |
| Aromatic H | 7.8–8.0 | Doublet | para-Substituted phenyl |
Advanced: How can stereochemical conflicts in synthetic derivatives of this compound be resolved?
Answer:
- X-ray Crystallography : Resolve ambiguities in stereochemistry by growing single crystals and analyzing bond lengths/angles (e.g., C–C bond precision: ±0.003 Å) .
- HPLC Chiral Columns : Use Chiralpak AS-H with hexane/2-propanol (70:30) to determine enantiomeric excess (e.g., 64% ee observed in similar cyclopentanone derivatives) .
Advanced: How do structural analogs of this compound influence biological activity in medicinal chemistry?
Answer:
Modifications to the aryl or cyclopentane groups alter bioactivity:
- 4-Chlorophenyl analogs : Enhance antimicrobial activity due to electron-withdrawing effects.
- Methoxy substituents : Improve solubility and receptor binding (e.g., 1-(4-Chloro-3-methoxyphenyl)cyclopentan-1-amine shows potential in enzyme inhibition) .
Q. SAR Comparison :
| Compound | Substituent | Bioactivity Trend |
|---|---|---|
| Parent compound | 4-Acetylphenyl | Baseline activity |
| 4-Chlorophenyl derivative | Cl substituent | ↑ Antimicrobial |
| 3-Methoxy analog | OCH₃ at meta position | ↑ Solubility |
Basic: What analytical methods are critical for monitoring reaction progress during synthesis?
Answer:
- TLC/HPLC : Track intermediates using silica gel TLC (hexane/EtOAc) or reverse-phase HPLC.
- IR Spectroscopy : Confirm ketone formation via C=O stretch at ~1700 cm⁻¹ .
Advanced: How can contradictory spectral data (e.g., NMR vs. X-ray) be reconciled for this compound?
Answer:
- Dynamic Effects : NMR may average signals for flexible conformers, while X-ray captures static structures.
- Computational Modeling : Compare DFT-calculated NMR shifts with experimental data to identify dominant conformers .
Basic: What are the potential applications of this compound in drug discovery?
Answer:
- Pharmaceutical Scaffold : The cyclopentanone core is a precursor for prostaglandin analogs.
- Enzyme Inhibition : Acetylphenyl derivatives interact with cytochrome P450 enzymes, suggesting metabolic modulation .
Advanced: What strategies improve regioselectivity in derivatization reactions (e.g., oxidation or reduction)?
Answer:
- Oxidation : Use mCPBA for selective sulfoxide formation in thioether analogs .
- Reduction : Employ NaBH₄/CeCl₃ to selectively reduce ketones while preserving aryl groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
